N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide
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Overview
Description
N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide is a useful research compound. Its molecular formula is C19H20N4O5S and its molecular weight is 416.45. The purity is usually 95%.
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Scientific Research Applications
Antibacterial Applications
Compounds containing sulfonamido moieties have been synthesized for potential use as antibacterial agents. The precursor ethyl {[4-N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenylazo}cyanoacetate was reacted with various active methylene compounds to produce derivatives with significant antibacterial activity, demonstrating the potential of these compounds in combating bacterial infections (Azab, Youssef, & El-Bordany, 2013). Similarly, other research focused on synthesizing novel heterocyclic compounds such as 1,2,4-triazole Schiff base and amine derivatives, which showed effective antiurease, antibacterial, and antioxidant activities, highlighting their versatile potential in pharmaceutical applications (Sokmen et al., 2014).
Anti-inflammatory and Antioxidant Properties
Further research into sulfonamide-based compounds has unveiled their potential in exhibiting anti-inflammatory and antioxidant properties. Novel furanyl derivatives isolated from the red seaweed Gracilaria opuntia demonstrated significant anti-inflammatory activities against cyclooxygenase and lipoxygenase enzymes, alongside potent antioxidative effects in various in vitro models. These findings suggest the compounds' potential in developing new anti-inflammatory drugs with minimal side effects compared to non-steroidal anti-inflammatory drugs (NSAIDs) (Makkar & Chakraborty, 2018).
Chemical Synthesis Methodologies
The exploration of sulfonamide-based compounds extends into the development of new synthetic methodologies. For instance, direct cross-coupling techniques have been developed to construct aromatic sulfides, utilizing Na2S2O3 as a sulfurating reagent. This method highlights an environmentally friendly approach to synthesizing aromatic thioethers, applicable to a wide range of heterocyclic compounds including pyridine, furan, and benzofuran, which are central to many pharmaceutical agents (Qiao, Wei, & Jiang, 2014).
Mechanism of Action
Target of Action
The compound contains a furan ring, a pyrazole ring, and a benzoxazole ring. Furan derivatives have been found to have a wide range of biological activities . Pyrazole derivatives are known for their diverse pharmacological activities, including anti-inflammatory, analgesic, antipyretic, and antimicrobial activities. Benzoxazole derivatives also exhibit a wide range of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer activities .
Mode of Action
The furan ring, for example, can improve the pharmacokinetic characteristics of lead molecules, optimizing solubility and bioavailability parameters .
Pharmacokinetics
The pharmacokinetic properties of a compound describe how it is absorbed, distributed, metabolized, and excreted by the body (ADME). The furan ring in the compound can improve the pharmacokinetic characteristics of lead molecules, optimizing solubility and bioavailability parameters .
Result of Action
The result of the compound’s action would depend on its specific targets and mode of action. Given the biological activities associated with furan, pyrazole, and benzoxazole derivatives, it’s possible that this compound could have a range of effects at the molecular and cellular level .
Properties
IUPAC Name |
N-[2-[4-(furan-2-yl)-3,5-dimethylpyrazol-1-yl]ethyl]-3-methyl-2-oxo-1,3-benzoxazole-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O5S/c1-12-18(17-5-4-10-27-17)13(2)23(21-12)9-8-20-29(25,26)14-6-7-16-15(11-14)22(3)19(24)28-16/h4-7,10-11,20H,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMIRLAFHTCJNRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNS(=O)(=O)C2=CC3=C(C=C2)OC(=O)N3C)C)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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